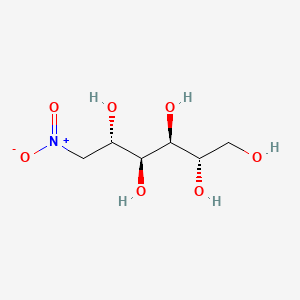

1-Deoxy-1-nitro-L-mannitol

Übersicht

Beschreibung

1-Deoxy-1-nitro-L-mannitol is a chemical compound with the molecular formula C6H13NO7 and a molecular weight of 211.17 g/mol . It is a derivative of mannitol, a sugar alcohol, and is characterized by the presence of a nitro group (-NO2) attached to the first carbon atom of the mannitol molecule. This compound is known for its applications in various scientific research fields, particularly in chemistry and biology.

Vorbereitungsmethoden

1-Deoxy-1-nitro-L-mannitol can be synthesized through several methods. One common synthetic route involves the reduction of 6-deoxy-L-mannose (L-rhamnose) by catalytic hydrogenation . The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction proceeds at room temperature and atmospheric pressure, resulting in the formation of this compound.

Analyse Chemischer Reaktionen

1-Deoxy-1-nitro-L-mannitol undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives under specific conditions.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride (NaBH4).

Substitution: The hydroxyl groups (-OH) in the mannitol backbone can undergo substitution reactions with various reagents to form esters, ethers, or other derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4), and various acids or bases depending on the desired reaction. Major products formed from these reactions include amino derivatives, esters, and ethers.

Wissenschaftliche Forschungsanwendungen

1-Deoxy-1-nitro-L-mannitol has several scientific research applications:

Chemistry: It is used as a reagent in differential pulse voltammetry (DPV) for monitoring blood-brain barrier transport.

Biology: It is employed in studies related to the blood-brain barrier and its permeability.

Medicine: Research on its potential therapeutic applications is ongoing, particularly in the context of drug delivery across the blood-brain barrier.

Industry: It may be used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Deoxy-1-nitro-L-mannitol involves its interaction with biological membranes, particularly the blood-brain barrier. The nitro group and the hydroxyl groups in the mannitol backbone facilitate its transport across cell membranes. Once inside the cells, it can undergo further chemical transformations, influencing various molecular targets and pathways. The exact molecular targets and pathways involved are still under investigation, but its ability to cross the blood-brain barrier makes it a compound of interest in neurological research .

Vergleich Mit ähnlichen Verbindungen

1-Deoxy-1-nitro-L-mannitol can be compared with other similar compounds such as:

1-Deoxy-L-mannitol:

6-Deoxy-L-mannitol: Another deoxy sugar alcohol, differing in the position of the deoxy group.

1-Deoxy-1-nitro-D-mannitol: The D-isomer of this compound, which has similar chemical properties but different stereochemistry.

The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological properties compared to its analogs.

Biologische Aktivität

1-Deoxy-1-nitro-L-mannitol is a derivative of mannitol, a sugar alcohol commonly used in medicine, particularly for its osmotic diuretic properties. This compound has garnered attention due to its unique biological activity, which includes potential therapeutic applications in various medical fields. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C6H13N1O6

- Molecular Weight : 179.18 g/mol

- Melting Point : Approximately 133-134 °C

The biological activity of this compound can be attributed to its interaction with cellular targets and pathways. Its nitro group is believed to play a crucial role in modulating enzyme activities and influencing cellular signaling pathways. The compound's mechanism can be summarized as follows:

- Osmotic Effects : Similar to mannitol, it can induce osmotic diuresis by drawing water into the renal tubules, thereby increasing urine output.

- Neuroprotective Effects : Research indicates that it may reduce intracranial pressure by osmotically drawing fluid from the brain tissue, which is beneficial in conditions such as traumatic brain injury .

Therapeutic Uses

This compound has been investigated for various therapeutic applications:

- Cerebral Edema Management : It has shown effectiveness in reducing brain swelling in patients with traumatic brain injuries. The compound operates by creating an osmotic gradient that facilitates fluid movement out of the brain .

- Antibacterial Properties : Preliminary studies suggest that it may possess antibacterial activity, making it a candidate for further research in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- Study on Traumatic Brain Injury : An observational study involving 50 patients demonstrated that administration of mannitol (including its derivatives) significantly reduced intracranial pressure and improved clinical outcomes compared to control groups .

- Voltammetry Applications : The compound has been utilized in differential pulse voltammetry to monitor blood-brain barrier transport, indicating its potential role in neurological research.

Comparative Analysis with Related Compounds

A comparison with other related compounds provides insight into the unique properties of this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| D-Mannitol | Commonly used as a diuretic; lacks nitro group | Primarily osmotic agent |

| 2-Deoxy-D-glucose | Similar structure but lacks nitro group | Used in metabolic studies |

| 1-Deoxy-1-nitro-D-mannitol | Related isomer with different stereochemistry | Investigated for similar therapeutic uses |

Eigenschaften

IUPAC Name |

6-nitrohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFCJTOUEGMYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915493 | |

| Record name | 1-Deoxy-1-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14199-83-8, 94481-72-8, 6027-42-5 | |

| Record name | 1-Deoxy-1-nitro-D-mannitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-nitro-L-galactitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094481728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159058 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Deoxy-1-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.